molecular formula C16H13ClN4O4 B2523218 N-(4-chloro-2-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide CAS No. 1008047-94-6

N-(4-chloro-2-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Cat. No.: B2523218
CAS No.: 1008047-94-6
M. Wt: 360.75
InChI Key: IGCFGOXRCGGVNP-UHFFFAOYSA-N
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Description

The compound N-(4-chloro-2-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a synthetic acetamide derivative featuring a quinoxaline core substituted with a 4-chloro-2-nitrophenyl group. This compound’s structural uniqueness arises from the chloro and nitro substituents on the phenyl ring, which enhance electrophilicity and may influence bioactivity .

Properties

IUPAC Name

N-(4-chloro-2-nitrophenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O4/c17-9-5-6-12(14(7-9)21(24)25)19-15(22)8-13-16(23)20-11-4-2-1-3-10(11)18-13/h1-7,13,18H,8H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGCFGOXRCGGVNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)NC3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chloro-2-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C16H13ClN4O4
  • Molecular Weight : 360.75 g/mol
  • CAS Number : 1008047-94-6

Structure

The structure of this compound features a chloro and nitro substituent on the phenyl ring, which is linked to a tetrahydroquinoxaline moiety through an acetamide group. This structural complexity may contribute to its diverse biological activities.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of compounds similar to this compound. The presence of the nitrophenyl group is often associated with increased antibacterial activity. Research indicates that derivatives of this compound exhibit significant inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Anticancer Properties

Research has shown that compounds containing quinoxaline derivatives demonstrate promising anticancer activity. A study highlighted that similar structures can induce apoptosis in cancer cells through the activation of caspase pathways. The specific mechanism by which this compound exerts its anticancer effects remains to be fully elucidated but may involve inhibition of cell proliferation and promotion of cell cycle arrest.

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. For instance, it may inhibit certain kinases involved in cancer progression, thus representing a potential therapeutic target in cancer treatment.

Data Table: Biological Activity Overview

Biological ActivityMechanismReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis via caspase activation
Enzyme InhibitionInhibition of cancer-related kinases

Study 1: Antimicrobial Efficacy

A study conducted on various nitrophenyl derivatives demonstrated that this compound exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of standard antibiotics.

Study 2: Anticancer Mechanism

In vitro studies revealed that treatment with the compound led to a dose-dependent decrease in viability of breast cancer cell lines (MCF7). Flow cytometry analysis indicated that the compound induced G0/G1 phase arrest in the cell cycle, suggesting its potential as a chemotherapeutic agent.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

The following table highlights key structural differences and similarities between the target compound and related derivatives:

Compound Name Substituents on Phenyl Ring Quinoxaline Modifications Key Functional Groups Reference
N-(4-Chloro-2-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide 4-Cl, 2-NO₂ Unmodified 3-oxo-tetrahydroquinoxaline Acetamide, nitro, chloro Target
N-(4-Methyl-3-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide 4-CH₃, 3-NO₂ Unmodified 3-oxo-tetrahydroquinoxaline Acetamide, nitro, methyl
2-[1-(4-Methylbenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]-N-(3-nitrophenyl)acetamide 3-NO₂ 1-(4-Methylbenzoyl) substitution Benzoyl, acetamide, nitro
2-(6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-methoxyphenyl)acetamide 4-OCH₃ 6,7-Dimethyl substitution Methoxy, acetamide
2-((3-(4-Fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-6-yl)acetamide 4-Cl (quinazolin-6-yl) Quinazolinone core, thioether linkage Thioacetamide, fluorophenyl
Key Observations:
  • Core Modifications: Derivatives with quinazolinone or benzoyl-substituted quinoxaline cores (e.g., ) exhibit altered electronic profiles, affecting solubility and reactivity.
  • Thioether vs. Acetamide Linkages: Thioacetamide derivatives (e.g., ) may exhibit distinct pharmacokinetic properties due to sulfur’s polarizability and oxidation susceptibility.
Key Observations:
  • Synthetic Routes: Most analogs are synthesized via reflux-based amide coupling (e.g., ) or condensation reactions. The target compound likely follows a similar pathway.
  • Yields: Thioacetamide derivatives (e.g., ) show moderate yields (~61%), while standard acetamides (e.g., ) may achieve higher yields due to simpler reaction conditions.

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